Development of Milder Deprotection Methods: While acid-mediated deprotection is effective, exploring milder and more selective deprotection strategies for the N-Boc group remains an active research area. [, ]
Expansion of Substrate Scope: Investigating the application of N-Boc protection in the synthesis of more complex and diverse amino acid derivatives and peptidomimetics holds significant promise. [, ]
N-Boc Fluvoxamine Acid, chemically known as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). This compound is identified by the CAS number 1159977-14-6. N-Boc Fluvoxamine Acid is primarily utilized in scientific research, particularly in the development of analytical methods, method validation, and quality control applications in the commercial production of Fluvoxamine.
N-Boc Fluvoxamine Acid is synthesized from Fluvoxamine through a chemical modification process that involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. This transformation enhances the stability and reactivity of the compound for subsequent reactions and applications.
N-Boc Fluvoxamine Acid falls under the category of organic compounds, specifically within the classification of carboxylic acids and amines. It is recognized for its role as an intermediate in organic synthesis and its potential therapeutic applications due to its structural relationship with Fluvoxamine.
The synthesis of N-Boc Fluvoxamine Acid typically involves protecting the amine group of Fluvoxamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is generally conducted under mild conditions at room temperature, allowing for efficient formation of the Boc-protected derivative.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield during the production of N-Boc Fluvoxamine Acid, utilizing solid acid catalysts for N-Boc deprotection.
N-Boc Fluvoxamine Acid features a complex molecular structure characterized by multiple functional groups including an amine, a carboxylic acid, and a Boc protective group. The presence of trifluoromethyl and ethoxyimino substituents further contributes to its chemical properties.
N-Boc Fluvoxamine Acid undergoes various chemical reactions including:
N-Boc Fluvoxamine Acid functions as a derivative of Fluvoxamine, primarily targeting the serotonin transporter and sigma-1 receptor.
The pharmacokinetics indicate that Fluvoxamine is extensively metabolized in the liver with less than 4% excreted unchanged in urine.
N-Boc Fluvoxamine Acid has several scientific uses:
This compound's versatility makes it a valuable tool in both academic research and industrial applications within medicinal chemistry and drug development contexts.
N-Boc Fluvoxamine Acid is systematically named as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid. This nomenclature precisely defines its structural features: an extended pentanoic acid chain terminated by an oxime group (–C=N–O–) linked to a para-trifluoromethylphenyl ring and a tert-butoxycarbonyl (Boc)-protected aminoethoxy moiety. The molecular formula C₁₉H₂₅F₃N₂O₅ (molecular weight: 418.41 g/mol) reflects incorporation of key pharmacophoric elements:
Table 1: Atomic Composition of N-Boc Fluvoxamine Acid
Element | Count | Functional Role |
---|---|---|
Carbon (C) | 19 | Molecular backbone |
Hydrogen (H) | 25 | Steric/electronic modulation |
Fluorine (F) | 3 | Lipophilicity enhancement |
Nitrogen (N) | 2 | H-bonding sites (oxime, carbamate) |
Oxygen (O) | 5 | H-bond acceptors/donors |
The oxime group (–CH=N–O–) exhibits E/Z isomerism due to restricted rotation around the C=N bond. N-Boc Fluvoxamine Acid is specified as the (5E)-isomer, indicating the higher stability configuration where the pentanoic acid chain and the aryl group adopt trans orientation relative to the oxime bond. This stereochemistry optimizes spatial accommodation between hydrophobic (aryl) and hydrophilic (carboxylic acid) domains. No chiral centers exist in the structure, eliminating enantiomeric complexity but retaining conformational constraints from the oxime geometry and ortho-substituted ethoxy linker [2] [4].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for connectivity and configuration:
Mass Spectrometry: High-resolution ESI-MS exhibits a molecular ion peak at m/z 419.17 [M+H]⁺, with fragmentation confirming loss of the tert-butyl group (m/z 363.1) and decarboxylation (m/z 317.0) [2] [4] [6].
N-Boc Fluvoxamine Acid serves as a synthetic precursor to deuterated analogs like N-Boc Fluvoxamine-D₃ (CAS# 1185235-90-8). The deuterated variant incorporates three deuterium atoms at the methoxy terminus (–OCD₃), yielding molecular formula C₂₀H₂₆D₃F₃N₂O₄ (MW: 421.5 g/mol). This isotopic labeling:
Table 2: Structural Comparison with Deuterated Analog
Property | N-Boc Fluvoxamine Acid | N-Boc Fluvoxamine-D₃ | |
---|---|---|---|
CAS No. | 1159977-14-6 | 1185235-90-8 | |
Molecular Formula | C₁₉H₂₅F₃N₂O₅ | C₂₀H₂₆D₃F₃N₂O₄ | |
Molecular Weight (g/mol) | 418.41 | 421.5 | |
Key Modification | –OCH₃ | –OCD₃ | |
Primary Use | Impurity reference standard | Isotopic tracer for MS | [6] [9]. |
Biological Significance of the Oxime Functional Group in N-Boc Fluvoxamine Acid
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7